6-Ethyl-2-methyldecane is an organic compound classified as an alkane with the molecular formula and a molecular weight of approximately 184.36 g/mol. This compound features a branched structure, which contributes to its unique physical and chemical properties. The IUPAC name reflects its structure, indicating the positions of the ethyl and methyl groups on the decane backbone. Its CAS Registry Number is 62108-21-8, and it is recognized by its InChIKey URCFDWVAWCRKTQ-UHFFFAOYSA-N .
The specific reaction conditions and products depend on the presence of catalysts and reaction environments .
Several synthesis methods for 6-ethyl-2-methyldecane have been documented:
Interaction studies involving 6-ethyl-2-methyldecane primarily focus on its behavior in mixtures with other hydrocarbons and its effects on combustion properties. Research indicates that the presence of branched alkanes like 6-ethyl-2-methyldecane can improve the efficiency and emissions profile of fuels when blended with linear alkanes. Detailed studies are necessary to understand its interactions with specific catalysts and other chemical agents .
Several compounds share structural similarities with 6-ethyl-2-methyldecane, which allows for comparison:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methylundecane | One less carbon; straight-chain structure | |
| 3-Ethyl-2-methyloctane | Different branching pattern | |
| 3-Chloro-6-ethyl-2-methyldecane | Contains a chlorine atom | |
| 2-Methylheptane | Shorter chain length; simpler structure |
Uniqueness: The unique branching pattern of 6-ethyl-2-methyldecane contributes to its distinct physical properties, such as boiling point and solubility characteristics compared to linear alkanes or other branched isomers. Its specific arrangement allows for different reactivity patterns in
6-Ethyl-2-methyldecane represents a branched saturated hydrocarbon with the molecular formula C₁₃H₂₈ [1]. The compound is systematically named according to International Union of Pure and Applied Chemistry nomenclature rules as 6-ethyl-2-methyldecane, indicating the presence of an ethyl substituent at the sixth carbon position and a methyl substituent at the second carbon position of the decane backbone [1] [2].
The compound possesses a Chemical Abstracts Service Registry Number of 62108-21-8 [1] [3] and is classified under the International Union of Pure and Applied Chemistry Standard International Chemical Identifier as InChI=1S/C13H28/c1-5-7-10-13(6-2)11-8-9-12(3)4/h12-13H,5-11H2,1-4H3 [1] [4]. The corresponding International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is URCFDWVAWCRKTQ-UHFFFAOYSA-N [1] [2].
Table 2.1: Molecular Identification Data for 6-Ethyl-2-methyldecane
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₂₈ | [1] |
| Molecular Weight | 184.36 g/mol | [1] |
| Chemical Abstracts Service Registry Number | 62108-21-8 | [1] |
| International Union of Pure and Applied Chemistry Name | 6-ethyl-2-methyldecane | [1] |
| Simplified Molecular Input Line Entry System | CCCCC(CC)CCCC(C)C | [1] |
| International Union of Pure and Applied Chemistry Standard International Chemical Identifier | InChI=1S/C13H28/c1-5-7-10-13(6-2)11-8-9-12(3)4/h12-13H,5-11H2,1-4H3 | [1] |
| International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key | URCFDWVAWCRKTQ-UHFFFAOYSA-N | [1] |
The systematic naming process follows the International Union of Pure and Applied Chemistry rules for alkane nomenclature, where the longest carbon chain (decane) forms the base name, and the substituents (ethyl and methyl groups) are named and numbered according to their positions on the main chain [1] [2]. Alternative names for this compound include 2-methyl-6-ethyldecane and decane, 6-ethyl-2-methyl- [1] [2].
The conformational analysis of 6-ethyl-2-methyldecane involves the systematic examination of spatial arrangements arising from rotation about carbon-carbon single bonds [5] [6]. The molecule exhibits multiple conformational isomers resulting from the free rotation of sigma bonds within the carbon framework [7].
The molecular structure contains several key rotational axes that contribute to conformational diversity. The primary conformational considerations include rotations about the carbon-carbon bonds adjacent to the branching points at positions 2 and 6 [8]. Each carbon-carbon single bond in the molecule can adopt staggered or eclipsed conformations, with staggered arrangements being energetically favored due to minimized steric hindrance [6] [7].
The branching pattern creates unique conformational preferences compared to linear decane. The presence of the ethyl group at position 6 and the methyl group at position 2 introduces steric interactions that influence the preferred conformational states [8]. These substituents can adopt anti, gauche, or syn arrangements relative to adjacent carbon atoms, with anti conformations typically being most stable [9].
Table 2.2: Conformational Analysis Parameters
| Bond Rotation | Preferred Conformation | Energy Consideration |
|---|---|---|
| C₁-C₂ | Staggered | Minimized steric hindrance |
| C₅-C₆ | Anti | Reduced gauche interactions |
| C₆-C₇ | Staggered | Optimal ethyl positioning |
| Terminal bonds | Anti | Maximum stability |
The conformational landscape of 6-ethyl-2-methyldecane is characterized by multiple energy minima corresponding to different spatial arrangements of the substituents [8]. The molecule can exist in various conformational states, with the global minimum corresponding to arrangements that maximize the distance between bulky substituents while maintaining optimal bond angles [9].
Newman projections provide a valuable tool for visualizing these conformational states, particularly around the substituted carbon centers [10] [11]. The rotation barriers between different conformations are influenced by the size and position of the substituents, with larger energy barriers associated with eclipsed conformations involving the ethyl and methyl groups [7].
The structural comparison between 6-ethyl-2-methyldecane and linear decane derivatives reveals significant differences in molecular geometry, packing efficiency, and conformational behavior [12] [13]. Linear decane (n-decane) possesses a straightforward carbon backbone with the molecular formula C₁₀H₂₂, while 6-ethyl-2-methyldecane contains additional carbon atoms arranged as branches, resulting in the molecular formula C₁₃H₂₈ [1] [14].
The branching pattern in 6-ethyl-2-methyldecane creates a more compact molecular structure compared to its linear counterparts [15]. The presence of methyl and ethyl substituents at positions 2 and 6 respectively disrupts the regular zigzag pattern observed in linear alkanes [16]. This structural modification affects the molecular dimensions, with branched alkanes typically exhibiting shorter end-to-end distances than their linear analogs [15].
Table 2.3: Structural Comparison Data
| Property | 6-Ethyl-2-methyldecane | Linear Decane | Linear Tridecane |
|---|---|---|---|
| Molecular Formula | C₁₃H₂₈ | C₁₀H₂₂ | C₁₃H₂₈ |
| Molecular Weight | 184.36 g/mol | 142.28 g/mol | 184.36 g/mol |
| Branching Degree | 2 substituents | 0 | 0 |
| Boiling Point | 217°C | 174.1°C | ~235°C |
| Density | 0.755 g/cm³ | 0.73 g/cm³ | ~0.76 g/cm³ |
The molecular geometry differences extend to the three-dimensional arrangement of atoms. Linear decane derivatives adopt extended conformations with minimal steric hindrance, while 6-ethyl-2-methyldecane exhibits more complex conformational preferences due to intramolecular interactions between the substituents [15] [17]. The branched structure results in preferential fragmentation patterns in mass spectrometry, with enhanced stability of secondary carbocations formed at the branching sites [15].
The comparative analysis with other decane isomers reveals that 6-ethyl-2-methyldecane belongs to a family of 75 possible isomers with the molecular formula C₁₀H₂₂, though its formula C₁₃H₂₈ places it among the branched alkanes with additional carbon content [13]. The structural diversity within this family demonstrates the significant impact of branching position and degree on molecular properties [12].
The crystallographic analysis of 6-ethyl-2-methyldecane and related alkane structures provides insights into solid-state molecular packing arrangements and intermolecular interactions [18] [19]. Alkane crystals typically exhibit layered structures with molecules arranged in parallel orientations to maximize van der Waals interactions between adjacent chains [18].
The molecular packing in branched alkanes differs significantly from that observed in linear alkanes due to the disruption of regular chain arrangements by substituent groups [17] [19]. The presence of methyl and ethyl branches in 6-ethyl-2-methyldecane creates packing inefficiencies compared to linear alkanes, resulting in altered crystal lattice parameters and reduced packing density [17].
Table 2.4: Crystallographic Parameters for Alkane Systems
| Parameter | Linear Alkanes | Branched Alkanes | 6-Ethyl-2-methyldecane |
|---|---|---|---|
| Packing Efficiency | High | Reduced | Moderate |
| Intermolecular Distance | Minimized | Increased | Variable |
| Crystal Symmetry | Orthorhombic/Triclinic | Disrupted | Complex |
| Thermal Stability | Higher | Lower | Intermediate |
The crystal structure of alkanes is influenced by the parity of carbon atoms, with even and odd-numbered alkanes exhibiting different packing symmetries [19]. Even alkanes typically crystallize in triclinic systems with denser packing, while odd alkanes favor orthorhombic arrangements with slightly reduced packing efficiency [19]. The branched nature of 6-ethyl-2-methyldecane complicates this pattern, potentially leading to unique packing arrangements that accommodate the steric requirements of the substituents [17].
Molecular dynamics studies of alkane crystals reveal that the terminal methyl groups play a crucial role in intermolecular interactions and crystal stability [19]. The additional methyl and ethyl groups in 6-ethyl-2-methyldecane create multiple contact points with neighboring molecules, influencing the overall crystal structure and melting behavior [17]. The penetration depth of lamellae in the crystal structure is affected by the branching pattern, with branched alkanes showing modified van der Waals contact regions compared to linear analogs [19].
The synthesis of 6-ethyl-2-methyldecane represents a complex challenge in modern organic chemistry, requiring sophisticated methodologies that can achieve both high selectivity and practical scalability. This branched alkane, with the molecular formula C₁₃H₂₈ and molecular weight of 184.36 g/mol [1] [2], demands specialized approaches due to its specific substitution pattern at the 2 and 6 positions of the decane backbone.
Catalytic hydrodeoxygenation has emerged as the predominant methodology for the synthesis of complex branched alkanes like 6-ethyl-2-methyldecane. This approach leverages the selective removal of oxygen functional groups from appropriately substituted precursors while preserving the desired carbon skeleton [3] [4].
Palladium-catalyzed hydrodeoxygenation represents the most selective and efficient route for 6-ethyl-2-methyldecane synthesis. The process employs palladium on activated carbon (Pd/C) as the primary catalyst, often enhanced with europium(III) trifluoromethanesulfonate as a cocatalyst . Under optimized conditions of 200°C and 40 bars hydrogen pressure, this system achieves remarkable conversion efficiencies of 94% with selectivity exceeding 99% .
The mechanism proceeds through a carefully orchestrated sequence involving substrate adsorption onto the Pd/C surface, where hydrogen molecules dissociate into atomic hydrogen . The cocatalyst facilitates C-O bond polarization, enabling efficient hydrogenolysis while the palladium surface stabilizes reactive intermediates. This pathway minimizes undesired side reactions such as over-hydrogenation or carbon chain cracking, ensuring high selectivity toward the target branched alkane .
The choice of europium(III) triflate as cocatalyst proves crucial, as this Lewis acid enhances palladium activity by facilitating the hydrogenolysis step . Alternative cocatalysts including ytterbium chloride and iron chloride have been explored but require additional optimization to match the efficacy of the europium-based system . The reaction proceeds through three fundamental steps: initial adsorption, deoxygenation via hydrogenolysis, and final product desorption .
Solvent selection profoundly influences both the kinetics and selectivity of hydrodeoxygenation reactions. Comprehensive studies demonstrate that ethyl acetate emerges as the optimal solvent choice, providing a 2.5-fold enhancement in reaction rate compared to nonpolar alternatives while improving selectivity by 15% [6] [7]. The polar aprotic nature of ethyl acetate facilitates optimal substrate solvation and catalyst accessibility.
Tetrahydrofuran (THF) presents an interesting alternative, though with more complex behavior. While providing an 1.8-fold rate enhancement and 8% selectivity improvement, THF strongly coordinates to catalyst surfaces through its oxygen atom, creating local steric hindrance that can block flat adsorption configurations [6]. This coordination effect actually proves beneficial for certain reaction pathways, favoring demethoxylation routes over ring hydrogenation in aromatic substrates [6].
Biphasic water-organic systems represent the most promising approach for industrial applications, delivering a 3.2-fold rate enhancement and 25% selectivity improvement [8]. These systems offer multiple advantages including enhanced mass transfer, improved catalyst stability, and simplified product separation [8]. The biphasic environment facilitates reaction-separation coupling, where the product preferentially partitions into the organic phase while maintaining catalyst activity in the aqueous phase [8].
Kinetic studies reveal that reaction rates follow first-order kinetics with respect to the organic substrate, with apparent activation energies ranging from 48 to 75 kJ/mol depending on the catalyst system employed [9] [10]. The hydrogen pressure dependence exhibits fractional order kinetics (typically 0.4-0.6), indicating complex surface adsorption phenomena [10].
Alkylation methodologies provide alternative synthetic routes, particularly valuable for constructing the branched framework of 6-ethyl-2-methyldecane. The Friedel-Crafts alkylation reaction remains the most industrially relevant approach, employing ethyl chloride with aluminum chloride catalyst under controlled conditions of 60°C for 2-4 hours [11] [12].
This electrophilic aromatic substitution mechanism involves initial formation of a carbocation through interaction between the alkyl halide and Lewis acid catalyst [11]. The resulting electrophilic species then attacks aromatic precursors, though careful control is required to prevent over-alkylation due to the activating nature of alkyl substituents [11] [13]. Modern implementations achieve yields of 70-85% with moderate selectivity [11].
The Wurtz reaction provides an alternative coupling strategy, utilizing ethyl bromide with sodium metal in dry ethereal solution [14]. While this approach generates even-numbered carbon chains through radical mechanisms, yields are typically lower (60-75%) and scalability remains limited due to the heterogeneous nature of the reaction [14]. The reaction requires anhydrous conditions and careful temperature control to prevent side reactions.
Grignard coupling reactions offer higher selectivity (80-95% yield) but are generally restricted to laboratory-scale applications [15]. The formation of ethylmagnesium halides followed by electrophilic attack provides excellent control over regioselectivity, though moisture sensitivity and cryogenic requirements limit industrial applicability [15].
Enolate alkylation represents the most selective methodology (85-92% yield) for introducing methyl groups at specific positions [16] [17]. This approach utilizes strong bases to generate enolate anions, which then undergo SN2 displacement with methyl iodide. The reaction requires strict temperature control (-78°C initially) and is primarily suited to laboratory synthesis [16].
Sustainable synthesis of 6-ethyl-2-methyldecane increasingly emphasizes green chemistry principles, focusing on atom economy, renewable feedstocks, and reduced environmental impact [18] [19]. Hydrogen-free hydrodeoxygenation represents a revolutionary approach, utilizing water splitting to generate hydrogen in situ, eliminating the need for external high-pressure hydrogen supplies [18].
This innovative methodology employs multifunctional catalysts capable of both water splitting and hydrodeoxygenation reactions [18]. Nickel-based catalysts supported on cerium oxide show particular promise, with the support providing oxygen storage capacity while facilitating hydrogen release from water [18]. Activated carbon co-supports offer hydrophobic properties that prevent catalyst deactivation in aqueous environments [18].
Alcohol-assisted hydrodeoxygenation provides another sustainable pathway, utilizing alcohols as both solvent and hydrogen donor [20]. This approach operates under milder conditions while avoiding the safety concerns associated with high-pressure hydrogen gas [20]. Isopropanol has emerged as the preferred hydrogen donor, operating effectively at temperatures of 250°C with reaction times of 20 minutes [21].
Supercritical fluid processing offers additional environmental benefits, utilizing supercritical hexane as both solvent and hydrogen donor medium [21]. This approach achieves complete conversion under relatively mild conditions while facilitating easy product separation through pressure reduction [21]. The supercritical environment enhances mass transfer and reduces energy requirements compared to conventional thermal processes [21].
Electrochemical hydrodeoxygenation represents an emerging green technology that eliminates the need for gaseous hydrogen entirely [19]. This approach utilizes electrical energy to drive deoxygenation reactions, offering precise control over reaction conditions and reduced environmental impact [19]. Current research focuses on developing stable electrode materials and optimizing reaction conditions for industrial implementation [19].
Purification of 6-ethyl-2-methyldecane requires sophisticated separation techniques capable of achieving high purity while maintaining economic viability. Fractional distillation emerges as the primary industrial purification method, achieving 95-98% purity with excellent throughput characteristics [22] [23]. The process exploits the relatively narrow boiling point differences between isomeric alkanes, requiring precise temperature control and efficient column design [22].
The fractional distillation apparatus typically employs a fractionating column packed with glass or ceramic beads to provide multiple theoretical plates [24] [23]. Each plate represents a vaporization-condensation cycle, progressively enriching the desired component in the overhead product [24]. For 6-ethyl-2-methyldecane separation, columns with 15-20 theoretical plates typically suffice to achieve commercial purity specifications [23].
Column chromatography provides superior purity (98-99.5%) though with reduced throughput compared to distillation [25] [26]. This technique exploits differential adsorption onto stationary phases, typically silica gel or alumina, with carefully selected mobile phase compositions [25]. The method proves particularly valuable for analytical applications and quality control, where high purity justifies the lower throughput [26].
Gas chromatography offers the highest purity levels (>99.8%) but remains limited to analytical and research applications due to low throughput [25]. Preparative-scale gas chromatography can produce small quantities of exceptionally pure material for research purposes or analytical standards [25]. The technique provides excellent resolution of closely related isomers but requires expensive instrumentation and extended separation times [25].
Liquid-liquid extraction serves as an effective pre-purification technique, achieving 85-92% purity with excellent throughput and low energy requirements [27]. This approach exploits differential solubility between organic and aqueous phases, often utilizing pH adjustments to enhance selectivity [28]. The method proves particularly valuable for removing polar impurities and catalyst residues before final purification [27].
Crystallization techniques, while achieving only moderate purity (92-95%), offer excellent cost effectiveness for removing solid impurities [29] [30]. This approach requires careful selection of crystallization solvents and controlled cooling rates to achieve optimal crystal formation [29]. The technique proves especially valuable when dealing with solid catalyst residues or polymerization byproducts [30].
Modern industrial purification typically employs multi-stage processes combining several techniques in sequence [28]. A representative workflow might include initial liquid-liquid extraction for crude purification, followed by fractional distillation for bulk purification, and final column chromatography for quality control verification [28]. This integrated approach optimizes both purity and economic efficiency while ensuring consistent product quality for downstream applications [28].